molecular formula C6H3ClFNO2 B3222202 4-Chloro-6-fluoropicolinic acid CAS No. 1211590-74-7

4-Chloro-6-fluoropicolinic acid

Cat. No.: B3222202
CAS No.: 1211590-74-7
M. Wt: 175.54 g/mol
InChI Key: BEPFKGFRGBCJFH-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoropicolinic acid is a fluorinated and chlorinated picolinic acid derivative serving as a valuable synthetic intermediate in chemical and agricultural research. This compound is of significant interest in the design and synthesis of novel synthetic auxin herbicides . Picolinic acid herbicides are a major subclass of auxin herbicides, recognized for their effective absorption, broad-spectrum weed control, and excellent activity against some resistant weeds . The core picolinic acid structure, when substituted with halogens like chlorine and fluorine at specific positions, provides a key scaffold for creating potent herbicidal molecules . Recent advancements have demonstrated that 6-aryl- and 6-heteroaryl-substituted picolinic acids exhibit superior herbicidal activity, often outperforming established commercial compounds in root growth inhibition assays . The presence of both chlorine and fluorine atoms on the pyridine ring makes this compound a versatile building block for further functionalization, particularly in the synthesis of more complex molecules aimed at targeting plant auxin proteins such as AFB5 . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-fluoropyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPFKGFRGBCJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001262419
Record name 4-Chloro-6-fluoro-2-pyridinecarboxylic acid
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Molecular Weight

175.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211590-74-7
Record name 4-Chloro-6-fluoro-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211590-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-fluoro-2-pyridinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro 6 Fluoropicolinic Acid and Its Analogues

Established Multi-Step Synthesis Strategies for Halogenated Picolinates

The synthesis of halogenated picolinates, such as 4-Chloro-6-fluoropicolinic acid, often relies on well-established multi-step sequences that allow for the precise installation of substituents on the pyridine (B92270) ring. These strategies can be broadly divided into two main approaches: building the ring from acyclic precursors (cyclization and functionalization) and modifying an existing picolinic acid framework (derivatization).

Cyclization and Functionalization Approaches

The construction of the pyridine ring through cyclocondensation reactions is a fundamental strategy in pyridine synthesis. These methods involve the reaction of 1,5-dicarbonyl compounds or their equivalents with an ammonia source to form the dihydropyridine ring, which is subsequently oxidized to the aromatic pyridine. For the synthesis of specifically substituted pyridines like this compound, the starting materials would need to be appropriately functionalized to introduce the chloro and fluoro groups at the desired positions.

While direct cyclization to form a 4-chloro-6-fluoropyridine ring is not extensively documented for this specific compound, the general principles of pyridine synthesis via cyclocondensation offer a viable, albeit potentially lengthy, pathway. The challenge lies in the synthesis of the required acyclic precursors bearing the necessary halogen substituents.

A notable example of a related cyclization approach is the synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives. This method involves the reaction of pyruvates and aldehydes with a pyrrolidine-acetic acid catalyst to form dihydropyran derivatives, which are then reacted with ammonium acetate in a one-pot synthesis to yield the desired pyridine products under mild conditions oist.jp. Adapting such a strategy for this compound would necessitate the use of halogenated starting materials.

Derivatization from Precursor Picolinic Acid Systems

A more common and often more practical approach involves the modification of a pre-existing, suitably substituted picoline or picolinic acid. This strategy allows for the introduction of the desired halogen atoms and the carboxylic acid function in a stepwise manner.

A representative example of this approach can be found in the synthesis of an isomer, 6-chloro-3-fluoro-2-picolinic acid google.com. This multi-step synthesis begins with a commercially available precursor, which is then subjected to a series of reactions to introduce the fluorine atom and subsequently oxidize a methyl group to the carboxylic acid. A similar synthetic logic can be applied to the synthesis of this compound, likely starting from a corresponding 4-chloro-6-fluoro-2-methylpyridine precursor.

The key steps in such a derivatization strategy typically include:

Selective Halogenation: Introduction of chlorine and fluorine atoms at the desired positions on the pyridine ring. This can be a challenging step due to the directing effects of the existing substituents.

Oxidation: Conversion of a methyl or other suitable functional group at the 2-position of the pyridine ring to a carboxylic acid.

The following table outlines a plausible multi-step synthetic sequence based on the derivatization of a precursor picoline:

StepReactionReagents and ConditionsIntermediate/Product
1NitrationFuming HNO₃/H₂SO₄4-Nitro-2-picoline N-oxide
2ChlorinationPOCl₃4-Chloro-2-picoline N-oxide
3FluorinationKF/HF or other fluorinating agent4-Chloro-6-fluoro-2-picoline
4OxidationKMnO₄ or other oxidizing agentThis compound

Advanced Catalytic Approaches in the Synthesis of Picolinic Acid Derivatives

Modern synthetic chemistry has seen a surge in the development of advanced catalytic methods that offer milder reaction conditions, higher selectivity, and greater functional group tolerance. These approaches are particularly relevant for the synthesis of complex molecules like this compound.

Palladium-Catalyzed Coupling Reactions in Halopicolinate Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of halopicolinate synthesis, these reactions can be employed to introduce halogen atoms or other functional groups onto the pyridine ring. For instance, the synthesis of 4-amino-6-aryl- and -6-heteroarylpicolinates often involves the reaction of a 6-chloropicolinic acid derivative with an aryl or heteroaryl boronic acid in a Suzuki coupling reaction youtube.com.

While direct palladium-catalyzed chlorination or fluorination of a picolinic acid precursor at specific positions can be challenging, these methods are invaluable for constructing more complex analogues. For example, a pre-functionalized 4-chloro-6-bromopicolinate could undergo a palladium-catalyzed reaction to introduce a different substituent at the 6-position.

Recent advancements have also focused on palladium-catalyzed C-H fluorination. Although not yet widely applied to this specific class of compounds, these methods hold promise for the direct and selective introduction of fluorine into pyridine rings, potentially simplifying synthetic routes nih.govfigshare.com. The development of these reactions often relies on the use of specialized ligands to control the reactivity and selectivity of the palladium catalyst nih.gov.

Selective Halogenation and Fluorination Methodologies

The selective introduction of halogen atoms onto a pyridine ring is a critical step in the synthesis of compounds like this compound. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, often requiring harsh conditions nih.gov.

Selective Chlorination: The introduction of a chlorine atom at the 4-position of a pyridine ring can be achieved through various methods. One approach involves the activation of the pyridine ring as an N-oxide, which can then undergo regioselective halogenation. For example, the reaction of pyridine N-oxides with phosphoryl chloride can lead to the formation of chloropyridines researchgate.net. Another strategy employs designed phosphine reagents that can be installed at the 4-position of pyridines and subsequently displaced by a chloride nucleophile nih.govresearchgate.net.

Selective Fluorination: The introduction of fluorine into aromatic systems is often accomplished using specialized fluorinating reagents. For pyridine derivatives, methods can range from nucleophilic aromatic substitution on an activated precursor to direct C-H fluorination. The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, is a classic method for introducing fluorine. More modern approaches utilize electrophilic fluorinating reagents like Selectfluor® nih.govnih.gov. The regioselectivity of these reactions is highly dependent on the substituents already present on the pyridine ring.

Electrochemical fluorination represents another advanced technique. For instance, pyridine can be electrochemically fluorinated at a platinum anode in the presence of Et₃N·3HF to yield 4-fluoropyridine researchgate.net.

The following table summarizes some advanced methodologies for selective halogenation and fluorination of pyridines:

Reaction TypeReagent/CatalystPosition SelectivityReference
4-Position HalogenationDesigned Phosphine Reagents/Halide Nucleophile4-position nih.govresearchgate.net
2-Position HalogenationPyridine N-oxide/Oxalyl Chloride/Halide Source2-position researchgate.net
3-Position HalogenationZincke Imine Intermediates/N-halosuccinimide3-position nih.govchemrxiv.org
C-H FluorinationPalladium Catalyst/Electrophilic Fluorinating ReagentVaries nih.govfigshare.com
Electrochemical FluorinationEt₃N·3HF4-position researchgate.net

Chemical Reactivity and Mechanistic Studies of 4 Chloro 6 Fluoropicolinic Acid and Its Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Pyyridine Ring

The reactivity of the pyridine (B92270) ring in 4-chloro-6-fluoropicolinic acid is heavily influenced by the electronic properties of its substituents and the inherent nature of the pyridine nucleus. Pyridine itself is an electron-deficient aromatic system due to the electron-withdrawing effect of the nitrogen atom. nih.gov This general characteristic makes the ring less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution. nih.govyoutube.com

Nucleophilic Substitution:

The pyridine ring is activated towards nucleophilic attack, particularly at positions 2 (ortho) and 4 (para) relative to the nitrogen atom. nih.gov In this compound, the presence of a chloro group at the C-4 position provides a prime site for nucleophilic substitution. The chlorine atom can act as a leaving group when attacked by a suitable nucleophile. The reaction is further facilitated by the electron-withdrawing nature of the fluorine atom at C-6 and the carboxylic acid group at C-2, which help to stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction. Common nucleophiles such as amines, alkoxides, and thiolates can displace the C-4 chlorine. mdpi.com The fluorine atom at C-6 is generally less reactive as a leaving group compared to chlorine in nucleophilic aromatic substitution.

Electrophilic Substitution:

Electrophilic substitution on the pyridine ring is generally difficult and requires harsh reaction conditions. nih.govyoutube.com The ring nitrogen is basic and coordinates with the electrophile or the Lewis acid catalyst, further deactivating the ring towards attack. youtube.com If substitution does occur, it is directed to the C-3 and C-5 positions, which are less electron-deficient than the C-2, C-4, and C-6 positions. For this compound, the available positions for electrophilic attack are C-3 and C-5. The directing effects of the existing substituents must be considered. Both halogens and the carboxylic acid group are deactivating, making electrophilic substitution on this molecule particularly challenging.

Reaction TypePreferred Position(s)Influencing FactorsReactivity
Nucleophilic Substitution C-4Electron-deficient pyridine ring, good leaving group (Cl), stabilization by F and COOHFavorable
Electrophilic Substitution C-3, C-5Electron-deficient ring, deactivating substituents (Cl, F, COOH), catalyst coordination with NUnfavorable

Decarboxylation Mechanisms of Picolinic Acid Analogues in Aqueous Solutions

The decarboxylation of picolinic acid and its derivatives is a well-studied reaction that typically occurs upon heating. researchgate.net The mechanism for picolinic acid itself is often described by the Hammick mechanism, which involves the thermal decomposition of the zwitterionic form of the acid. researchgate.netwikipedia.org

In this mechanism, the picolinic acid exists in equilibrium with its zwitterion. Upon heating, the zwitterion undergoes decarboxylation to form a 2-pyridyl carbanion ylide intermediate. researchgate.net This intermediate is highly reactive and is readily protonated by a solvent molecule (like water) or another proton source to yield pyridine.

For substituted picolinic acids like this compound, the substituents on the ring can significantly influence the rate of decarboxylation. Electron-withdrawing groups, such as the chloro and fluoro substituents, can affect the stability of the zwitterion and the intermediate ylide. Studies on 3-substituted picolinic acids have shown that both electron-withdrawing and electron-donating groups can accelerate decarboxylation in the acid form, potentially by causing steric interference that twists the carboxyl group out of the plane of the ring, weakening the C-C bond. researchgate.net

In aqueous solutions, water can play a crucial role, potentially forming a hydrogen-bonded bridge that facilitates the proton transfer step in the mechanism. researchgate.net For some analogues, particularly those with substituents like hydroxyl or amino groups at the 3-position, an alternative mechanism involving protonation of the ring at the 2-position can become dominant, especially at high acidities. cdnsciencepub.com Given the electron-withdrawing nature of the halogens in this compound, the Hammick-type ylide mechanism is the most probable pathway for its decarboxylation.

Photochemical Reactivity and Halogen-Mediated Radical Intermediate Formation

The photochemical behavior of halogenated aromatic compounds often involves the cleavage of the carbon-halogen bond to form radical intermediates. The energy supplied by UV light can be sufficient to induce homolytic fission of the C-Cl or C-F bond. Generally, the C-Cl bond is weaker and more susceptible to photolysis than the C-F bond.

Upon irradiation with UV light, this compound can be expected to undergo the following primary photochemical process:

Homolytic Cleavage: The C-4 chloro bond breaks, generating a 6-fluoro-2-carboxypyridin-4-yl radical and a chlorine radical.

this compound + hν → •[6-fluoro-2-carboxypyridin-4-yl] + •Cl

This pyridyl radical is a highly reactive intermediate. Its subsequent reactions will depend on the solvent and the presence of other substances. Possible pathways include:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent molecule or another hydrogen donor to form 6-fluoropicolinic acid.

Radical Combination: It could combine with other radicals present in the system.

The formation of these halogen-mediated radical intermediates is a key step in the photodegradation of many halogenated pollutants. nih.gov Studies on similar molecules, such as m-chloroperbenzoic acid, have shown that photosensitization reactions can lead to the generation of reactive oxygen species like hydroxyl radicals, which can then participate in further degradation processes. nih.gov

Site-Selectivity and Regioselectivity in C-H Activation Processes

Direct C-H activation has become a powerful tool for the functionalization of heterocyclic compounds like pyridine. rsc.orgnih.gov Achieving site-selectivity is a major challenge due to the presence of multiple C-H bonds. nih.gov In this compound, the C-H bonds at the C-3 and C-5 positions are available for functionalization.

The regioselectivity of transition-metal-catalyzed C-H activation is governed by a combination of electronic and steric effects. nih.govresearchgate.net

Electronic Effects: The pyridine nitrogen has a strong electronic influence. The C-H bonds ortho to the nitrogen (C-2 and C-6) are often the most acidic and reactive. However, in this molecule, these positions are already substituted. The remaining C-3 and C-5 positions are electronically distinct. The electron-withdrawing effects of the adjacent fluorine (at C-6) and chlorine (at C-4) atoms will increase the acidity of the C-5 and C-3 protons, respectively, making these C-H bonds more susceptible to activation.

Steric Effects: The steric hindrance around a particular C-H bond can prevent the bulky transition-metal catalyst from approaching, directing the reaction to a less hindered site.

Directing Groups: The carboxylic acid group at the C-2 position can act as a directing group, coordinating to the metal catalyst and guiding the C-H activation to the adjacent C-3 position. This is a common strategy to achieve high regioselectivity in pyridine functionalization. nih.gov

Given these factors, C-H activation of this compound would likely show a preference for the C-3 position due to the directing effect of the carboxylic acid group. However, the electronic activation at C-5 by the adjacent fluorine atom could lead to a mixture of products, and the precise outcome would depend heavily on the specific catalyst system and reaction conditions employed.

PositionC-H Bond Acidity (Predicted)Steric HindranceDirecting Group Effect (from COOH)Predicted Reactivity in C-H Activation
C-3 Enhanced by C-4 ClModerateFavored (ortho-position)High
C-5 Enhanced by C-6 FModerateNoneModerate to Low

Kinetic and Thermodynamic Aspects of Reaction Pathways

The study of kinetics and thermodynamics provides insight into the rates and feasibility of the chemical reactions involving this compound.

Kinetics:

Kinetics is the study of reaction rates. For the reactions discussed, several factors influence the kinetics:

Nucleophilic Substitution: The rate of nucleophilic substitution at the C-4 position depends on the concentration of the substrate and the nucleophile, the nature of the solvent, and the temperature. The electron-withdrawing substituents (F and COOH) increase the electrophilicity of the C-4 carbon, thereby increasing the rate of attack by a nucleophile.

Decarboxylation: The rate of decarboxylation is highly temperature-dependent. The stability of the zwitterionic precursor and the ylide intermediate are key factors. The rate can be quantified by determining pseudo-first-order rate constants at different temperatures and acidities. cdnsciencepub.com The activation energy for the C-C bond cleavage will be the primary determinant of the reaction rate.

C-H Activation: The kinetics of C-H activation are complex and depend on the mechanism of the specific catalytic cycle. The rate-determining step could be the C-H bond cleavage itself or another step in the cycle, such as reductive elimination.

Thermodynamics:

Thermodynamics deals with the energy changes in a reaction and predicts its spontaneity and equilibrium position.

Reaction Entropy (ΔS): This measures the change in disorder. Decarboxylation reactions have a large positive entropy change because a single molecule breaks apart into two, including a gaseous product (CO₂), which significantly increases disorder. masterorganicchemistry.com

Gibbs Free Energy (ΔG): The spontaneity of a reaction is determined by the change in Gibbs Free Energy (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous reaction. For decarboxylation, the large, positive TΔS term often overcomes a positive ΔH at high temperatures, making ΔG negative and the reaction spontaneous.

For substitution and C-H activation reactions, the relative stability of reactants, intermediates, and products determines the thermodynamic favorability. The formation of strong bonds in the product molecule is a key driving force. Thermodynamic data can be obtained through experimental measurements (e.g., calorimetry) or computational chemistry studies. nih.govub.edu

Computational Chemistry and Theoretical Investigations of 4 Chloro 6 Fluoropicolinic Acid

Quantum Chemical Studies (DFT, Ab Initio) of Electronic Structure and Energetics

Quantum chemical studies, particularly those utilizing Density Functional Theory (DFT), are pivotal in understanding the electronic structure and energetics of 4-Chloro-6-fluoropicolinic acid. These theoretical calculations allow for the determination of key molecular properties that govern its behavior.

DFT methods, often employing hybrid functionals like B3LYP, are used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles in its ground state. These calculations are fundamental for understanding the molecule's three-dimensional shape and stability.

Furthermore, these studies provide insights into the electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. The distribution of these frontier orbitals also reveals the likely sites for electrophilic and nucleophilic attack.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical investigations are instrumental in elucidating the potential reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify the most probable reaction pathways.

This involves locating and characterizing the transition states, which are the high-energy intermediates that connect reactants to products. The energy barrier associated with a transition state, known as the activation energy, determines the rate of the reaction. Computational methods can precisely calculate these energy barriers, offering a quantitative understanding of reaction kinetics. For instance, in reactions such as nucleophilic substitution, the analysis of the transition state structure can reveal whether the mechanism is concerted or stepwise.

Prediction of Reactivity, Regioselectivity, and Electron Density Distribution

The prediction of reactivity and regioselectivity is a key application of computational chemistry in the study of this compound. The distribution of electron density within the molecule is a primary determinant of its chemical behavior.

Molecular Electrostatic Potential (MEP) maps are a powerful tool for visualizing the electron density distribution. These maps highlight regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. This information is crucial for predicting how this compound will interact with other reagents.

Additionally, calculated atomic charges and Fukui functions can provide more quantitative measures of local reactivity, indicating which specific atoms in the molecule are most likely to participate in a chemical reaction. This is particularly important for predicting the regioselectivity of reactions on the pyridine (B92270) ring.

Intermolecular Interactions, Hydrogen Bonding, and Supramolecular Assembly

The ability of this compound to form non-covalent interactions, such as hydrogen bonds and halogen bonds, is fundamental to its solid-state structure and its interactions in a biological context. Computational studies can model these interactions with a high degree of accuracy.

The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of dimers or extended chains in the solid state. Theoretical calculations can determine the geometry and strength of these hydrogen bonds. Similarly, the chlorine and fluorine atoms can participate in halogen bonding, which is an increasingly recognized non-covalent interaction.

By understanding these intermolecular forces, researchers can predict and analyze the formation of supramolecular assemblies. These larger-order structures, formed through the self-assembly of individual molecules, can have significantly different physical and chemical properties compared to the isolated molecule.

Tautomerism and Conformational Landscape Analysis

This compound can potentially exist in different tautomeric forms, particularly involving the proton of the carboxylic acid group and the nitrogen atom of the pyridine ring. Computational methods can be used to calculate the relative energies of these tautomers, thereby predicting which form is most stable under different conditions.

Furthermore, the molecule possesses conformational flexibility, primarily due to the rotation around the C-C bond connecting the carboxylic acid group to the pyridine ring. A thorough conformational analysis involves scanning the potential energy surface by systematically changing this dihedral angle. This allows for the identification of all stable conformers and the energy barriers between them, providing a complete picture of the molecule's conformational landscape.

Solvation Effects and Environmental Influence on Molecular Properties

The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational models can simulate the effects of solvation on the molecule's structure, stability, and reactivity.

Applications of 4 Chloro 6 Fluoropicolinic Acid As a Versatile Chemical Building Block in Research

Role as a Precursor in Heterocyclic and Complex Organic Synthesis

4-Chloro-6-fluoropicolinic acid is a key heterocyclic building block used in organic synthesis. Its structure, featuring a carboxylic acid group and two halogen substituents on a pyridine (B92270) ring, offers multiple reactive sites for constructing more complex molecular architectures. Halogenated picolinic acids are widely applied in the development of pharmaceuticals and fine chemicals.

The versatility of such building blocks allows them to serve as starting materials in heterocycle-oriented synthesis (HOS), leading to a variety of condensed nitrogenous cycles. For instance, related multi-reactive compounds like 4-chloro-2-fluoro-5-nitrobenzoic acid have been successfully used to prepare diverse libraries of heterocycles such as benzimidazoles, quinoxalinones, and benzodiazepinediones through polymer-supported synthesis. This highlights the potential of this compound to act as a precursor for a broad spectrum of heterocyclic systems, which are of significant interest in modern drug discovery. The strategic placement of the chloro and fluoro groups allows for selective substitution reactions, enabling chemists to introduce new functional groups and build intricate molecular frameworks.

Scaffold for the Development of Bioactive Molecules (Focus on Synthetic Utility)

A molecular scaffold is a core structure upon which various functional groups can be attached to create a family of related molecules. This compound serves as an excellent scaffold due to its robust pyridine core and reactive handles (halogens and a carboxylic acid). This allows for systematic modifications to explore structure-activity relationships in medicinal chemistry. The synthetic utility of such scaffolds is paramount in developing new bioactive compounds. Chalcones, for example, are recognized as privileged bioactive scaffolds due to their α,β-unsaturated ketone functionality, which can be extensively modified to produce various therapeutic agents. Similarly, the pyridinecarboxylic acid core of this compound provides a stable and versatile foundation for building new potential drugs.

While specific synthetic pathways starting directly from this compound to produce auxin analogues are not prominently detailed in available research, the general class of pyridine carboxylic acids is fundamental to the synthesis of many plant growth regulators. Auxins are a class of plant hormones, and synthetic analogues, often based on pyridine and other aromatic scaffolds, are crucial in agriculture. The synthesis of these analogues typically involves the modification of a core heterocyclic acid. The chloro and fluoro substituents on the this compound scaffold could be leveraged to tune the electronic properties and biological activity of potential auxin-like molecules.

Halogenated picolinic acids are recognized as important intermediates in the pharmaceutical industry. cphi-online.comalfa-industry.com They serve as starting materials or key building blocks in the multi-step synthesis of active pharmaceutical ingredients (APIs). evonik.com For example, a structurally similar compound, 6-chloro-3-fluoro-2-picolinic acid, has been reported as a raw material for synthesizing drugs that act as serotonin (B10506) 5-HT2c receptor agonists and PI3-kinase inhibitors. google.com This demonstrates the role of chloro-fluoro-substituted picolinic acids in creating advanced pharmaceutical scaffolds targeting complex diseases. The synthesis of these APIs often involves precise and carefully controlled reaction conditions to ensure high purity and yield. arborpharmchem.com

The table below illustrates the utility of related intermediates in the synthesis of specific APIs, highlighting the importance of such building blocks in the pharmaceutical industry.

Intermediate Product NameCorresponding API(s)CAS Number
N-Boc-4-oxo-L-prolineTeneligliptin84348-37-8
Nε-Trifluoroacetyl-L-lysineLisinopril10009-20-8
1-Methyl-1H-pyrazole-4-boronic acid pinacol (B44631) esterSavolitinib, Avapritinib761446-44-0
2-Bromoacetamido-2',5-dichlorobenzophenoneLorazepam, Lormetazepam5504-92-7

This table showcases examples of pharmaceutical intermediates and their corresponding APIs to illustrate the role of such building blocks in drug synthesis. evonik.com

Ligand Design in Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. wikipedia.org The design of ligands is crucial for developing complexes with specific properties and applications, such as catalysis, sensing, and medicine. uni-wuerzburg.demdpi.com this compound, upon deprotonation, yields the 4-chloro-6-fluoropicolinate anion, which is an excellent candidate for ligand design. Like the parent picolinate (B1231196) anion, it can act as a chelating agent. nih.govresearchgate.net

The key features of picolinate-type ligands that make them effective are:

Chelating Ability: The presence of both a pyridine nitrogen atom and a carboxylate group allows it to bind to a metal ion at two positions.

Structural Rigidity: The aromatic pyridine ring provides a rigid backbone.

Tunable Electronic Properties: The electron-withdrawing chloro and fluoro substituents can modify the electron density of the pyridine ring and the donor atoms, thereby influencing the stability and reactivity of the resulting metal complex.

The geometry of the resulting complex depends on the metal ion's coordination number and preferences. For a metal ion with a coordination number of six, such as Co(II) or Fe(III), multiple picolinate ligands can coordinate to form an octahedral complex. purdue.eduopenstax.org

Coordination FeatureDescription
Ligand Type Anionic Bidentate
Donor Atoms Pyridine Nitrogen (N), Carboxylate Oxygen (O)
Common Coordination Mode N,O-Chelation
Resulting Structure Formation of a 5-membered chelate ring with the metal center. nih.govresearchgate.net
Typical Complex Geometry Octahedral (for coordination number 6), Tetrahedral, or Square Planar, depending on the metal and other ligands. wikipedia.orgopenstax.org

Chelation is the process of forming a ring structure by the binding of a polydentate ligand to a central metal ion. openmedscience.com The stoichiometry of a metal complex refers to the ratio of metal ions to ligands. In metal-picolinate systems, the stoichiometry can vary depending on factors such as the metal's oxidation state, the pH of the solution, and the solvent used. nih.gov

For a divalent metal ion (M²⁺) that favors an octahedral geometry, it will typically coordinate with two or three picolinate ligands. For example, a complex with a 1:2 metal-to-ligand stoichiometry, such as [M(picolinate)₂(H₂O)₂], is common. In this case, two picolinate ligands provide four coordination sites (two N, two O), and two water molecules occupy the remaining two sites to complete the octahedral sphere. If three picolinate ligands bind, a neutral complex with a 1:3 stoichiometry, [M(picolinate)₃]⁻ (for a M²⁺ ion this would be [M(picolinate)₃]⁻, for M³⁺ it would be neutral), can be formed.

Studies on mercury(II) complexes with picolinic acid have shown that the solvent system can influence the final structure, yielding either a 1D coordination polymer with a 1:1 metal-to-ligand ratio or a mononuclear complex with a 1:2 ratio. nih.gov This demonstrates that the chelation behavior and resulting stoichiometry can be controlled by the reaction conditions.

Emerging Applications in Advanced Materials and Supramolecular Chemistry

This compound is increasingly recognized as a versatile building block in the design and synthesis of novel functional materials and complex supramolecular architectures. The unique combination of a pyridine core, a carboxylic acid group, and strategically placed halogen atoms (chlorine and fluorine) imparts a range of properties that are being explored in various cutting-edge research areas. These include the development of advanced polymers, the construction of metal-organic frameworks (MOFs), the engineering of liquid crystals, and the formation of intricate supramolecular assemblies driven by non-covalent interactions.

The presence of fluorine can bestow properties such as high thermal stability and low surface energy to polymers. rsc.orgmdpi.comnih.gov The picolinic acid moiety, on the other hand, is a well-known chelating agent for metal ions, making it a prime candidate for the construction of coordination polymers and MOFs. nih.govrsc.org Furthermore, the halogen substituents open up possibilities for exploiting halogen bonding in the rational design of supramolecular structures. nih.govnih.gov

Fluorinated Polymers

The incorporation of fluorine into polymer structures can lead to materials with exceptional properties, including high thermal and chemical resistance, low surface energy, and unique optical and electrical characteristics. rsc.orgmdpi.comnih.gov While direct polymerization of this compound is not a common approach, its derivatives can be employed as monomers or modifiers in the synthesis of advanced fluorinated polymers. For instance, the carboxylic acid group can be functionalized to introduce polymerizable groups, allowing for its integration into various polymer backbones such as polyesters and polyamides. rsc.org

The resulting fluorinated polymers could find applications in high-performance coatings, low-friction surfaces, and advanced membranes. The specific substitution pattern of this compound, with both chlorine and fluorine atoms, offers a handle to fine-tune the polymer's properties. For example, the polarity and reactivity of the polymer chain can be modulated by the presence of these halogens.

Table 1: Potential Properties of Polymers Incorporating this compound Derivatives

PropertyPotential Influence of this compound Moiety
Thermal Stability The presence of C-F bonds, known for their high bond energy, can enhance the overall thermal resistance of the polymer. mdpi.com
Chemical Resistance Fluorinated segments can create a chemically inert surface, protecting the polymer from harsh environments. nih.gov
Surface Energy The introduction of fluorine typically leads to a reduction in surface energy, resulting in hydrophobic and oleophobic surfaces.
Dielectric Properties The polar nature of the C-F and C-Cl bonds might influence the dielectric constant of the resulting polymer, making it a candidate for electronic applications.
Adhesion The pyridine nitrogen and carboxylic acid group could be leveraged to improve adhesion to specific substrates.

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The picolinic acid group in this compound is an excellent ligand for a wide range of metal ions, making it a promising candidate for the synthesis of novel MOFs. nih.govrsc.org The chloro and fluoro substituents on the pyridine ring can play a crucial role in modulating the properties of the resulting MOF. nih.govrsc.org

These halogen atoms can influence the electronic environment of the coordination site, potentially affecting the catalytic activity of the MOF. Furthermore, they can project into the pores of the framework, creating specific binding sites for guest molecules and influencing the MOF's adsorption and separation properties. The ability to systematically vary the halogen atoms on the picolinic acid ligand provides a pathway to a family of isostructural MOFs with tunable pore chemistry.

Table 2: Potential Applications of MOFs Derived from this compound

Application AreaRationale for Using this compound-based MOFs
Gas Storage and Separation The fluorinated and chlorinated pore surfaces could exhibit selective interactions with specific gases, enhancing separation performance. nih.govresearchgate.netresearchgate.net
Catalysis The electron-withdrawing nature of the halogens can modulate the Lewis acidity of the metal centers, potentially enhancing catalytic activity. nih.gov
Sensing The specific binding sites created by the halogen atoms within the pores could be utilized for the selective detection of small molecules.
Drug Delivery The biocompatibility of certain MOFs, combined with the potential for functionalization, could enable applications in controlled drug release.

Supramolecular Assemblies and Halogen Bonding

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. This compound is an attractive building block for supramolecular chemistry due to its ability to participate in a variety of non-covalent interactions, including hydrogen bonding (via the carboxylic acid), π-π stacking (via the pyridine ring), and, notably, halogen bonding. nih.govnih.gov

Halogen bonding is a directional, non-covalent interaction between a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). The presence of both chlorine and fluorine on the electron-deficient pyridine ring makes them potential halogen bond donors. This allows for the programmed self-assembly of this compound molecules or their derivatives into well-defined one-, two-, or three-dimensional architectures. The ability to form robust and directional interactions is key to creating complex and functional supramolecular materials. nih.gov

Liquid Crystals

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Molecules that exhibit liquid crystalline phases (mesogens) often possess a rigid core and flexible peripheral chains. The substituted pyridine ring in this compound provides a rigid core, which is a common feature in many liquid crystal molecules.

By functionalizing the carboxylic acid group with long alkyl chains, it is conceivable to design derivatives of this compound that exhibit liquid crystalline behavior. The polar halogen substituents would be expected to influence the intermolecular interactions and, consequently, the nature and stability of the mesophases. The development of new liquid crystalline materials is driven by the demand for advanced display technologies and optical sensors.

Future Research Perspectives and Emerging Directions for 4 Chloro 6 Fluoropicolinic Acid Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of more efficient and environmentally benign synthetic routes to 4-Chloro-6-fluoropicolinic acid and its derivatives is a paramount objective. Current industrial syntheses of pyridine (B92270) carboxylic acids often rely on harsh conditions and produce significant waste. google.com Future research will likely focus on several key areas to address these limitations.

One promising avenue is the development of novel catalytic systems. Heterogeneous catalysts, for instance, offer advantages in terms of easy separation and reusability, contributing to greener chemical processes. researchgate.net Research into new metal-organic frameworks (MOFs) or supported metal catalysts could lead to milder reaction conditions and higher selectivity in the synthesis of polysubstituted pyridines.

Furthermore, there is a growing emphasis on "green chemistry" principles. chemicalbook.com This includes the use of less hazardous solvents, reducing the number of synthetic steps (tandem or one-pot reactions), and designing processes with higher atom economy. researchgate.net For the synthesis of this compound, this could involve exploring novel starting materials or reaction pathways that circumvent the need for aggressive halogenating agents or high temperatures.

A comparative look at synthetic approaches for related halogenated picolinic acids reveals a trend towards more controlled and selective methods. For instance, the synthesis of aminopicolinic acid derivatives has been achieved through multi-step sequences involving the careful introduction of functional groups. umsl.edu Adapting such strategies for this compound could provide access to a wider range of derivatives.

Exploration of Undiscovered Reactivity Pathways and Functionalizations

The chlorine and fluorine atoms on the pyridine ring of this compound, along with the carboxylic acid group, provide multiple sites for chemical modification. While some reactions of related compounds are known, a vast potential for discovering new reactivity pathways remains.

Future research will likely investigate selective functionalization at each position of the pyridine ring. For example, nucleophilic aromatic substitution (SNAr) reactions could be further explored to replace the chlorine or fluorine atoms with a variety of nucleophiles, leading to a diverse library of new compounds. The relative reactivity of the two halogen atoms under different conditions is a key area for systematic study. The synthesis of 4-substituted 2-quinolinones through nucleophilic substitution of a 4-chloro group serves as an analogous example of this type of transformation. mdpi.com

The carboxylic acid group itself is a versatile handle for derivatization. Standard amide bond formation conditions can be employed to create a wide array of amides, as demonstrated in the synthesis of picolinamide (B142947) derivatives. google.com Additionally, the pyridine nitrogen can be targeted for reactions such as N-oxidation or quaternization, which can in turn influence the reactivity of the ring.

The Hammick reaction, a known transformation of picolinic acids, could also be applied to this compound to generate novel pyridine-2-carbinols. wikipedia.org The influence of the chloro and fluoro substituents on the course and efficiency of this reaction would be a valuable area of investigation.

Integration with High-Throughput and Flow Chemistry Techniques

The transition from traditional batch chemistry to more automated and continuous processes is a significant trend in modern chemical synthesis. vapourtec.comnih.gov High-throughput screening (HTS) and flow chemistry offer numerous advantages, including accelerated reaction optimization, improved safety for handling hazardous reagents, and enhanced scalability. vapourtec.comnih.govmt.com

The integration of these techniques into the study of this compound chemistry could rapidly expand the accessible chemical space. High-throughput experimentation would allow for the rapid screening of catalysts, solvents, and reaction conditions for novel synthetic methodologies. This approach has been successfully used to develop processes for the synthesis of various pharmaceutically important compounds. nih.gov

Flow chemistry, in particular, is well-suited for reactions that are highly exothermic or involve unstable intermediates. nih.govmt.com The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities compared to batch processes. vapourtec.com This could be particularly beneficial for the selective functionalization of the this compound scaffold.

FeatureBatch ChemistryFlow Chemistry
Reagent Addition All at onceContinuous stream
Reaction Time Determined by overall process timeControlled by residence time in reactor
Stoichiometry Fixed at the startAdjustable by varying flow rates
Heat Transfer Often limited by surface area-to-volume ratioExcellent due to high surface area-to-volume ratio
Mass Transfer Can be inefficientHigh due to small dimensions and good mixing
Scalability Can be challengingMore straightforward by running for longer times
Safety Potentially hazardous for highly exothermic or unstable reactionsInherently safer due to small reaction volumes at any given time

This table highlights the key differences and advantages that make flow chemistry an attractive platform for future research on this compound.

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.govmdpi.com For this compound, advanced computational modeling can play a crucial role in rationally designing new derivatives and predicting their properties.

Molecular docking studies, for example, can be used to predict the binding affinity of this compound derivatives to specific biological targets. This has been demonstrated for other picolinic acid derivatives in the context of anticancer drug design. pensoft.netnih.gov By understanding the key interactions between the molecule and the target protein, researchers can design new compounds with improved potency and selectivity.

Quantum mechanical calculations can provide insights into the electronic structure and reactivity of this compound. This information can be used to predict the most likely sites for chemical reactions and to understand the influence of the halogen substituents on the molecule's properties. Hirshfeld surface analysis and energetic frameworks calculations have been used to clarify intermolecular interactions in other picolinic acid derivatives, which can be crucial for understanding their solid-state behavior. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of this compound derivatives with their biological activity or physical properties. These models can then be used to predict the properties of yet-to-be-synthesized compounds, thereby guiding synthetic efforts towards molecules with desired characteristics.

Expanded Utility in Interdisciplinary Research (e.g., Chemical Biology, Catalysis)

The unique properties of this compound make it a promising scaffold for applications in various interdisciplinary research areas.

In chemical biology , derivatives of this compound could be developed as chemical probes to study biological processes. For instance, its ability to chelate metal ions, a known property of picolinic acid, could be exploited in the design of sensors or imaging agents. wikipedia.org The synthesis of picolinic acid derivatives for metal ion complexation with potential biomedical applications is an active area of research. nih.gov The discovery of covalent PPARG inverse-agonists based on a 4-chloro-6-fluoroisophthalamide scaffold highlights the potential of such halogenated aromatics in modulating biological targets. nih.gov

In the field of catalysis , this compound and its derivatives could serve as ligands for transition metal catalysts. The electronic properties of the pyridine ring, modulated by the chloro and fluoro substituents, could influence the catalytic activity and selectivity of the metal center. The use of picolinic acid derivatives as ligands is already established, and extending this to the 4-chloro-6-fluoro substituted version is a logical next step.

The potential applications are not limited to these areas. For example, in materials science , the incorporation of this compound into polymers or other materials could impart specific properties such as flame retardancy or altered electronic characteristics.

The continued exploration of this versatile molecule, driven by innovative synthetic methods, advanced computational tools, and a collaborative, interdisciplinary approach, promises to unlock its full potential in a wide range of scientific and technological domains.

Q & A

Q. What are the established synthetic routes for 4-Chloro-6-fluoropicolinic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves halogenation and fluorination of picolinic acid derivatives. For example:

  • Step 1: Chlorination of pyridine-2-carboxylic acid using POCl₃ or Cl₂ under controlled temperature (70–90°C) to introduce the chloro group .
  • Step 2: Fluorination via nucleophilic aromatic substitution (e.g., using KF or CsF in DMF at 120°C) to replace specific hydrogen atoms with fluorine .
    Key Variables:
  • Catalyst choice (e.g., transition metals for regioselectivity).
  • Solvent polarity and temperature (critical for avoiding side reactions like dehalogenation).
    Yield Optimization: Use HPLC (C18 columns, acetonitrile/water mobile phase) to monitor intermediate purity and adjust stoichiometry .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹⁹F NMR (δ -110 to -120 ppm) confirms fluorine substitution patterns .
    • ¹H/¹³C NMR identifies chloro-group positions via coupling constants (e.g., J = 8–10 Hz for ortho-substituted halogens) .
  • HPLC-MS:
    • Reverse-phase chromatography (C18 column) with ESI-MS in negative ion mode detects molecular ions (m/z ~175–180) and fragmentation patterns .
  • XRD: Resolves crystal structure to validate regiochemistry .

Q. What are the documented biological activities of this compound, and how are these assays designed?

Methodological Answer:

  • Antimicrobial Assays:
    • Broth microdilution (CLSI guidelines) tests MIC (minimum inhibitory concentration) against Gram-positive bacteria (e.g., S. aureus ATCC 29213) .
    • Negative controls: DMSO solvent; positive controls: ciprofloxacin.
  • Enzyme Inhibition Studies:
    • Target enzymes (e.g., DHFR) are incubated with the compound, and activity is measured via UV-Vis kinetics (λ = 340 nm for NADPH oxidation) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) guide the optimization of this compound for target specificity?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculate electrostatic potential maps to predict reactive sites for halogen bonding .
    • Optimize geometry using B3LYP/6-31G(d) basis sets in Gaussian 16 .
  • Molecular Docking (AutoDock Vina):
    • Dock the compound into protein active sites (e.g., PDB: 1DHF for DHFR) using Lamarckian genetic algorithms .
    • Validate with MD simulations (NAMD, 100 ns) to assess binding stability .

Q. How should researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

  • Systematic Review Framework:
    • Apply PICOT criteria: Population (cell lines/organisms), Intervention (dose range), Comparison (positive/negative controls), Outcome (LC50/EC50), Time (exposure duration) .
    • Use PRISMA guidelines to screen studies, assess bias (e.g., ROBINS-I), and perform meta-analysis .
  • Experimental Replication:
    • Standardize protocols (e.g., OECD Test No. 203 for aquatic toxicity) across labs to isolate variables like pH or solvent effects .

Q. What strategies mitigate challenges in scaling up this compound synthesis while maintaining regiochemical purity?

Methodological Answer:

  • Process Chemistry:
    • Replace batch reactors with flow chemistry systems to control exothermic reactions (e.g., halogenation) .
    • Use in-line FTIR for real-time monitoring of intermediates .
  • Purification:
    • Crystallization optimization via solvent screening (Hansen solubility parameters) .
    • Simulated moving bed (SMB) chromatography for large-scale enantiomeric separation .

Q. How can researchers design ecotoxicology studies to assess the environmental persistence of this compound?

Methodological Answer:

  • Fate and Transport Modeling:
    • Estimate log Kow (octanol-water partition coefficient) using EPI Suite to predict bioaccumulation .
  • Mesocosm Experiments:
    • Expose soil/water systems to the compound and quantify degradation products via LC-MS/MS (MRM mode) .
  • QSAR Models:
    • Corrogate structural descriptors (e.g., halogen count) with biodegradation half-lives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.